(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one
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Overview
Description
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indolinone and thiazolidinone moieties in the structure suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-thioxo-3-(o-tolyl)thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the indolinone and thiazolidinone moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored as a potential therapeutic agent. Its pharmacological properties are evaluated in preclinical studies to determine its efficacy and safety for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one involves its interaction with specific molecular targets. The indolinone and thiazolidinone moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-phenylthiazolidin-4-one
- (Z)-5-(5-chloro-2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
- (Z)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
Uniqueness
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is unique due to the presence of the bromine atom and the o-tolyl group. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-3-[4-hydroxy-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S2/c1-9-4-2-3-5-13(9)21-17(23)15(25-18(21)24)14-11-8-10(19)6-7-12(11)20-16(14)22/h2-8,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKOERGIFMIALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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